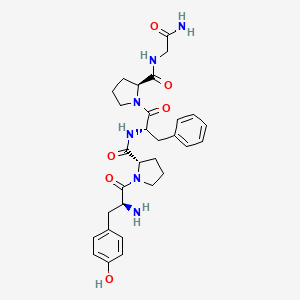

L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide

Descripción

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N6O6/c31-22(16-20-10-12-21(37)13-11-20)29(41)35-14-5-9-25(35)28(40)34-23(17-19-6-2-1-3-7-19)30(42)36-15-4-8-24(36)27(39)33-18-26(32)38/h1-3,6-7,10-13,22-25,37H,4-5,8-9,14-18,31H2,(H2,32,38)(H,33,39)(H,34,40)/t22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQAWTFYPCLZEV-QORCZRPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10834257 | |

| Record name | L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10834257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83936-21-4 | |

| Record name | L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10834257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common and effective method for synthesizing peptides such as L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide. The method involves sequential coupling of protected amino acids anchored to an insoluble resin.

- Resin Loading: The synthesis begins with anchoring the C-terminal amino acid (in this case, glycinamide) to a solid resin, such as Merrifield resin.

- Amino Acid Coupling: Sequential coupling of protected amino acids (L-proline, L-phenylalanine, L-proline, and L-tyrosine) is carried out. Each amino acid is introduced as a protected derivative, commonly with t-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect amino functionalities.

- Coupling Agents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are used, often in combination with additives like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to enhance coupling efficiency and reduce racemization.

- Deprotection: After each coupling, the protecting group is removed under mild acidic or basic conditions to expose the free amine for the next coupling cycle.

- Cleavage: Upon completion of the peptide chain assembly, the fully protected peptide is cleaved from the resin using aminolysis (e.g., ethylamine treatment) or strong acid (e.g., trifluoroacetic acid) depending on the resin and protecting groups used.

- Couplings are typically performed in solvents like dichloromethane (DCM), dimethylformamide (DMF), or mixtures thereof at ambient temperature.

- Excess amino acid derivatives (2.5 molar equivalents) and coupling agents are used to drive the reaction to completion.

- Reaction times vary from 2 to 18 hours depending on manual or automated synthesis setups.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Resin loading | Merrifield resin + glycinamide derivative | Anchoring C-terminal amino acid |

| Coupling | Boc-protected amino acid + DCC + HOBt | 2.5 eq amino acid, 18 h manual coupling |

| Deprotection | 50% trifluoroacetic acid in DCM | Removes Boc protecting group |

| Cleavage | Aminolysis with ethylamine (18 h, 2°C) | Releases peptide from resin |

| Purification | Silica gel chromatography, HPLC | Ensures purity and separation of isomers |

This approach is described in detail in related peptide synthesis patents and research describing similar peptides and their analogues.

Solution-Phase Synthesis of L-Tyrosine Derivatives (Precursor Preparation)

Since L-tyrosine is a key amino acid in the peptide, its derivatives must be prepared with appropriate protecting groups to be compatible with SPPS.

- Esterification: L-tyrosine is esterified with methanol in the presence of a catalyst such as thionyl chloride or concentrated sulfuric acid to form L-tyrosine methyl ester hydrochloride.

- Amidation: The esterified L-tyrosine undergoes amidation with trifluoroacetic anhydride in solvents like tetrahydrofuran (THF) in the presence of bases such as pyridine.

- Etherification: The phenolic hydroxyl group of tyrosine is etherified using alcohols (ROH), triphenylphosphine, and azodicarbonyl diesters (Mitsunobu reaction).

- Hydrolysis and Final Amidation: The crude product is hydrolyzed under basic conditions, acidified, and then reacted with fluorenylmethyloxycarbonyl (Fmoc) reagents to yield the protected L-tyrosine derivative ready for peptide synthesis.

| Step | Reagents/Conditions | Ratios/Notes |

|---|---|---|

| Esterification | Methanol + thionyl chloride, reflux | Catalyst to tyrosine ratio ~1.7-2.0:1 |

| Amidation | Trifluoroacetic anhydride + pyridine, reflux in THF | Base to substrate 2.2-2.8:1; TFAA 1.3-1.6:1 |

| Etherification | ROH + triphenylphosphine + azodicarbonyl diester | Followed by hydrolysis and acidification |

| Amidation | 9-fluorenylmethyl-N-succinimidyl carbonate + Na2CO3 | Final Fmoc protection step |

This multi-step preparation ensures that L-tyrosine is suitably protected for incorporation into the peptide chain without side reactions.

Purification and Characterization

After synthesis, the peptide is purified using chromatographic techniques:

- Silica Gel Chromatography: To remove byproducts and separate diastereomers.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with octadecylsilane (C18) columns is used to achieve high purity.

- Analytical Methods: Thin-layer chromatography (TLC) with appropriate solvent systems (e.g., dichloromethane/ethyl acetate) and ninhydrin tests are used to monitor coupling completeness.

Summary Table of Preparation Methodology

| Stage | Method/Technique | Reagents/Conditions | Purpose |

|---|---|---|---|

| Amino acid derivative prep | Esterification, amidation, etherification | Methanol, thionyl chloride, TFAA, pyridine, triphenylphosphine | Protect functional groups on L-tyrosine |

| Peptide assembly | Solid-phase peptide synthesis | Boc/Fmoc amino acids, DCC/DIC, HOBt, DMF/DCM | Sequential peptide bond formation |

| Deprotection & cleavage | Acidic or aminolysis cleavage | Trifluoroacetic acid, ethylamine | Remove protecting groups and release peptide |

| Purification | Chromatography (silica gel, HPLC) | Various solvent systems | Purify and isolate target peptide |

Research Findings and Considerations

- The use of D-amino acids or modified amino acids at specific positions can enhance peptide stability and biological activity, but for this compound, the natural L-configuration is maintained.

- Coupling efficiency is maximized by using molar excess of protected amino acids and double coupling steps.

- Protecting groups must be carefully selected to prevent side reactions, particularly on the phenolic hydroxyl of tyrosine.

- Aminolysis cleavage is preferred for peptides with a proline or glycine C-terminus to avoid harsh conditions that can degrade sensitive residues.

- The final peptide is typically obtained as a hydrochloride or acetate salt to improve stability and handling.

Análisis De Reacciones Químicas

Types of Reactions

L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while substitution reactions can yield peptide analogs with modified amino acid sequences .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

Synthetic Routes:

The synthesis of L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide typically employs Solid-Phase Peptide Synthesis (SPPS). The process involves several key steps:

- Attachment of the First Amino Acid: The first amino acid is attached to a solid resin.

- Deprotection: The protecting group on the N-terminus is removed.

- Coupling: The next protected amino acid is activated and coupled to the growing chain.

- Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.

- Cleavage and Deprotection: The completed peptide is cleaved from the resin, and protecting groups are removed.

Chemical Properties:

The molecular formula for this compound is C₆₃H₈₂N₁₄O₁₃, with a molecular weight of approximately 1,152.4 g/mol .

Scientific Research Applications

This compound has diverse applications across several scientific disciplines:

Chemistry

- Model Compound: Serves as a model for studying peptide synthesis and modifications.

- Chemical Reactions: Can undergo oxidation, reduction, and substitution reactions, allowing for the exploration of peptide chemistry.

Biology

- Cellular Signaling: Investigated for its role in cellular signaling pathways and protein interactions.

- Neurotransmitter Interaction: Exhibits potential interactions with neurotransmitter receptors, which may influence mood and cognitive functions.

Medicine

- Therapeutic Potential: Explored for applications in pain management, antioxidant properties, and as a drug delivery vehicle.

- Case Studies:

- Analgesic Activity: Demonstrated significant reductions in pain responses in animal models.

- Antioxidant Properties: Showed decreased levels of reactive oxygen species (ROS) in cellular models exposed to oxidative stress.

Industry

- Peptide-Based Drugs: Utilized in developing novel materials and biomimetic systems for drug delivery and diagnostics.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model compound for peptide synthesis | Facilitates study of peptide bond formation |

| Biology | Role in cellular signaling | Influences neurotransmitter receptor activity |

| Medicine | Potential therapeutic agent | Analgesic effects observed in animal studies; antioxidant properties demonstrated |

| Industry | Development of peptide-based drugs | Used in drug delivery systems |

Mecanismo De Acción

The mechanism of action of L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide with structurally related peptides, emphasizing key differences in sequence, modifications, and physicochemical properties:

Structural and Functional Analysis

Backbone Rigidity: The proline-rich structure of 74135-04-9 contrasts with 70650-88-3, which incorporates a 5-oxo-proline residue.

Stereochemical Variations : The D-tyrosine in 70650-88-3 may confer resistance to proteolytic cleavage compared to the L-configuration in 74135-04-9, though at the cost of altered target affinity .

Terminal Modifications : The glycinamide terminus in 74135-04-9 enhances aqueous solubility relative to 843612-00-0, which terminates in a free tyrosine carboxyl group (higher XlogP = 2.7) .

Methylation Effects: N-methylation in 83435-59-0 reduces hydrogen-bonding capacity (fewer H-bond donors) but increases lipophilicity, which could enhance blood-brain barrier permeability .

Pharmacokinetic and Toxicological Insights

- Metabolic Stability : Proline-rich sequences (e.g., 74135-04-9) are typically resistant to protease degradation, but the absence of methylation (cf. 83435-59-0) may shorten its half-life .

- Toxicity Data: No direct toxicity studies are available for 74135-04-8. However, structurally related peptides like 3-Methyl-L-tyrosine (CAS 17028-03-4) lack comprehensive toxicological profiles, highlighting a research gap .

Actividad Biológica

L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide is a synthetic peptide that has garnered attention for its potential biological activities. This compound is a derivative of naturally occurring amino acids and is part of the broader category of peptide-based therapeutics. Its structure, which includes tyrosine, proline, phenylalanine, and glycine, suggests a variety of possible interactions within biological systems.

Hormonal Regulation

One of the primary areas of interest regarding this compound is its role in hormonal regulation. Peptides similar to this compound are known to influence the release of gonadotropins like luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones are crucial for reproductive functions in both humans and animals. Analogous peptides have been shown to suppress estrus in female rats, indicating a potential application in fertility control and related therapeutic areas .

The biological activity of this compound may be attributed to its interaction with specific receptors involved in the hypothalamic-pituitary-gonadal (HPG) axis. By mimicking or modulating the action of natural hormones, this peptide could effectively regulate reproductive processes. For instance, modifications in peptide structure can enhance stability against enzymatic degradation, thereby prolonging their action within the body .

Case Study: Hormonal Effects in Animal Models

A notable case study involved the administration of this compound in adult female rats. The study demonstrated that repeated subcutaneous injections led to a significant suppression of estrus cycles over a two-week period. This finding aligns with the established effects of other LH-RH analogs, suggesting that this compound may serve similar functions in clinical or veterinary settings .

Comparative Studies

Comparative studies have shown that peptides with similar structures can exhibit varying degrees of biological activity based on their amino acid composition and sequence. For example, substituting certain amino acids can enhance receptor binding affinity or increase resistance to metabolic degradation. Such modifications are critical for developing effective therapeutic agents .

Potential Therapeutic Applications

The implications of this compound extend beyond fertility control. Potential applications include:

- Treatment of Hypogonadism : By regulating gonadotropin release, this compound could assist in managing conditions related to low hormone levels.

- Endometriosis Management : Its ability to suppress ovarian function may be beneficial in treating endometriotic lesions.

- Cancer Therapies : Inhibiting gonadal steroid production could provide a therapeutic avenue for hormone-sensitive cancers such as prostate and breast cancer .

Q & A

Basic Research Questions

Q. What are the optimal strategies for synthesizing L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide, and how is purity ensured?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, using Fmoc/t-Bu chemistry for sequential coupling of protected amino acids. Critical steps include:

- Coupling efficiency : Use of coupling agents like HBTU/HOBt in DMF for high yields .

- Deprotection : 20% piperidine in DMF to remove Fmoc groups while preserving side-chain protections (e.g., Trt for Asn/Gln) .

- Cleavage and purification : TFA-based cleavage cocktails (e.g., TFA:water:TIS = 95:2.5:2.5) to release the peptide from resin, followed by reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) and MALDI-TOF mass spectrometry for purity validation .

Q. Which analytical techniques are critical for characterizing this peptide’s structural integrity?

- Methodological Answer :

- Purity assessment : HPLC with UV detection at 214 nm (peptide bond absorption) and 280 nm (tyrosine residue) .

- Mass confirmation : MALDI-TOF or ESI-MS to verify molecular weight (e.g., calculated MW: 590.7 g/mol) .

- Sequence validation : Edman degradation or tandem MS/MS fragmentation for sequence confirmation .

Q. How does the peptide’s amino acid sequence influence its solubility and stability?

- Methodological Answer :

- Solubility : Adjust solvent polarity using DMSO for stock solutions and dilute in PBS (pH 7.4) for biological assays. The Tyr and Phe residues enhance hydrophobicity, requiring sonication for dissolution .

- Stability : Conduct stability assays under physiological conditions (37°C, pH 7.4) with protease inhibitors (e.g., PMSF) to assess degradation over time via HPLC .

Advanced Research Questions

Q. How can structural dynamics studies resolve contradictions in reported bioactivity across different assays?

- Methodological Answer :

- Conformational analysis : Use circular dichroism (CD) spectroscopy in aqueous and membrane-mimetic environments (e.g., SDS micelles) to correlate secondary structure (e.g., β-turn propensity from Pro residues) with activity .

- Molecular dynamics (MD) simulations : Model interactions with putative targets (e.g., opioid receptors) using software like GROMACS, focusing on hydrogen bonding between Tyr-Pro-Phe motifs and receptor pockets .

- Dose-response validation : Replicate assays under standardized conditions (e.g., cell lines, receptor density) to isolate variables causing bioactivity discrepancies .

Q. What experimental designs are recommended to investigate its mechanism in modulating cellular signaling pathways?

- Methodological Answer :

- Target identification : Use biotinylated peptide variants in pull-down assays with cell lysates, followed by LC-MS/MS to identify binding partners (e.g., G-protein-coupled receptors) .

- Pathway analysis : Treat cells with the peptide and perform phosphoproteomics (TiO2 enrichment) to map activated kinases (e.g., MAPK/ERK) .

- Functional validation : CRISPR knockouts of candidate receptors (e.g., µ-opioid receptor) to confirm necessity in observed signaling effects .

Q. How can researchers address challenges in reconciling in vitro and in vivo pharmacokinetic data?

- Methodological Answer :

- Metabolic stability : Incubate the peptide with liver microsomes or plasma to identify degradation hotspots (e.g., Gly-amide terminus) via LC-MS .

- Bioavailability enhancement : Develop PEGylated analogs or lipid nanoparticle formulations to improve half-life, validated in rodent models via IV/SC administration and LC-MS quantification .

Q. What strategies mitigate batch-to-batch variability in bioactivity studies?

- Methodological Answer :

- Quality control : Implement strict SOPs for synthesis (e.g., double-coupling steps for problematic residues like Pro) and use NMR (1H, 13C) to verify batch consistency .

- Bioassay standardization : Include internal controls (e.g., reference agonists) in each experiment and normalize activity to peptide concentration quantified by amino acid analysis .

Data Contradiction Analysis

Q. How should conflicting reports on its receptor binding affinity be interpreted?

- Methodological Answer :

- Assay comparability : Compare radioligand binding (e.g., ³H-naloxone displacement) vs. functional assays (cAMP inhibition) to distinguish binding affinity from efficacy .

- Buffer conditions : Test binding in varying ionic strengths (e.g., 150 mM NaCl vs. low-salt buffers) to assess electrostatic interactions influencing affinity .

Q. Why do studies report divergent therapeutic windows for this peptide?

- Methodological Answer :

- Toxicity profiling : Perform MTT assays on primary cells (e.g., hepatocytes) and cancer lines to identify cell-type-specific cytotoxicity thresholds .

- Dosing optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish safe dosage ranges in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.